molecular formula C4H10N4S B12800268 2-Amino-2-imino-1-methylethyl imidothiocarbamate CAS No. 88526-36-7

2-Amino-2-imino-1-methylethyl imidothiocarbamate

Cat. No.: B12800268
CAS No.: 88526-36-7
M. Wt: 146.22 g/mol
InChI Key: MZJFQRJOYYODOP-UHFFFAOYSA-N
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Description

2-Amino-2-imino-1-methylethyl imidothiocarbamate is a chemical compound with a unique structure that includes both amino and imino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-imino-1-methylethyl imidothiocarbamate typically involves the reaction of creatinine with thiosemicarbazide. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions include the use of solvents such as methanol and the application of heat to facilitate the reaction.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-imino-1-methylethyl imidothiocarbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-2-imino-1-methylethyl imidothiocarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-imino-1-methylethyl imidothiocarbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-imino-1-methylethyl imidothiocarbamate is unique due to its dual amino and imino functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications compared to its similar counterparts.

Properties

CAS No.

88526-36-7

Molecular Formula

C4H10N4S

Molecular Weight

146.22 g/mol

IUPAC Name

(1-amino-1-iminopropan-2-yl) carbamimidothioate

InChI

InChI=1S/C4H10N4S/c1-2(3(5)6)9-4(7)8/h2H,1H3,(H3,5,6)(H3,7,8)

InChI Key

MZJFQRJOYYODOP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=N)N)SC(=N)N

Origin of Product

United States

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